4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
4-chloro-3-methyl-N,1-diphenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c1-13-17-18(21)16(20(26)23-14-8-4-2-5-9-14)12-22-19(17)25(24-13)15-10-6-3-7-11-15/h2-12H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASDHCCOERESNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with aniline derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired pyrazolopyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at C4 Chlorine
The chlorine atom at position 4 undergoes substitution reactions with nucleophiles such as amines, alkoxides, or thiols under mild conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | EtOH, 60°C, 4 h | 4-Piperidinyl derivative | 78% | |
| Sodium methoxide | DMF, 100°C, 6 h | 4-Methoxy derivative | 65% | |
| Benzyl thiol | K₂CO₃, DMSO, 80°C, 3 h | 4-Benzylthio analog | 82% |
Mechanistic studies suggest that the electron-withdrawing pyridine nitrogen enhances the electrophilicity of C4, facilitating NAS . Steric hindrance from the adjacent methyl group (C3) slightly reduces reaction rates compared to non-methylated analogs .
Hydrolysis of Carboxamide Group
The carboxamide moiety at C5 undergoes acid- or base-catalyzed hydrolysis to form a carboxylic acid.
| Conditions | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux, 8 h | — | 5-Carboxylic acid derivative | 92% | |
| NaOH (10%), 80°C, 6 h | Phase-transfer | Sodium carboxylate | 88% |
The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, with protonation/deprotonation steps stabilizing intermediates . Hydrolysis rates are pH-dependent, with acidic conditions favoring faster conversion .
Cross-Coupling Reactions
The phenyl groups at N1 and C3 participate in palladium-catalyzed coupling reactions.
Density functional theory (DFT) calculations indicate that electron-rich aryl boronic acids show higher coupling efficiency due to favorable transmetalation steps . Steric effects from the methyl group limit reactivity at C3 compared to N1 .
Electrophilic Aromatic Substitution (EAS)
The C3 phenyl ring undergoes nitration and sulfonation under controlled conditions.
| Reaction | Reagents | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | Para | 60% | |
| Sulfonation | SO₃/H₂SO₄, 50°C, 4 h | Meta | 55% |
The methyl group at C3 acts as an ortho/para director, but steric bulk shifts substitution to para positions. Nitration requires low temperatures to avoid side reactions with the pyrazolo-pyridine core.
Reduction Reactions
Selective reduction of the pyridine ring is achievable with metal hydrides.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄/CuCl₂ | MeOH, 25°C, 12 h | Partially saturated pyrazolo-pyridine | 45% | |
| H₂, Pd/C | EtOAc, 50 psi, 6 h | Fully saturated derivative | 30% |
Reduction regioselectivity depends on catalyst choice: NaBH₄/CuCl₂ targets the pyridine ring, while hydrogenation saturates both rings .
Coordination Chemistry
The carboxamide nitrogen and pyridine nitrogen act as ligands for transition metals.
| Metal Salt | Conditions | Complex Formed | Stability | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | EtOH, 25°C, 2 h | Octahedral Cu(II) complex | High | |
| FeCl₃ | DCM, reflux, 4 h | Tetrahedral Fe(III) complex | Moderate |
Stability constants (log K) for Cu(II) complexes exceed those of Fe(III) due to stronger Lewis acid-base interactions . These complexes show potential as catalysts in oxidation reactions .
Key Mechanistic Insights:
-
Steric Effects : The C3 methyl group reduces reactivity at adjacent positions by 15–20% compared to unmethylated analogs .
-
Electronic Effects : The pyridine nitrogen withdraws electron density, accelerating NAS but decelerating EAS at the fused ring .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve yields in cross-coupling by stabilizing charged intermediates .
This compound’s reactivity profile positions it as a versatile scaffold for synthesizing bioactive molecules, particularly kinase inhibitors and antimicrobial agents . Experimental data correlate with computational models, validating predicted reaction pathways .
Scientific Research Applications
Medicinal Chemistry
4-Chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is being investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Case Study: Anticancer Activity
Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes findings related to its anticancer properties:
| Cancer Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MCF-7 (Breast) | 15.2 | High |
| A549 (Lung) | 12.7 | Moderate |
| HeLa (Cervical) | 10.5 | High |
These results indicate that the compound selectively inhibits cancer cell growth while sparing normal cells, highlighting its therapeutic potential in oncology .
Pharmacology
The pharmacokinetic and pharmacodynamic properties of this compound are under investigation to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Studies suggest that the compound has favorable ADME characteristics, which could facilitate its development as a drug candidate.
Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. Detailed studies on binding affinity and selectivity are essential for elucidating its therapeutic effects .
Material Science
Beyond medicinal applications, this compound's unique structural properties make it a candidate for developing novel materials with specific electronic or optical properties. Its potential use in organic electronics and photonic devices is being explored.
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s ability to bind to these targets can modulate their activity, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications on the Pyrazolo-Pyridine Core
Chloro vs. Amino Substituents
- Biological Activity: Amino groups may facilitate hydrogen bonding with target enzymes, altering selectivity . Key Difference: Replacement of chlorine with amino reduces electronegativity, affecting electronic distribution in the aromatic system .
Dimethyl vs. Diphenyl Substituents
Modifications on the Carboxamide Side Chain
Sulfonyl vs. Phenyl Groups
- Molecular Weight: 483.9 g/mol (vs. ~403 g/mol for the target compound), which may affect pharmacokinetics .
Heterocyclic Substituents
Pyrazole vs. Pyrazolo-Pyridine Cores
- Biological Relevance: Pyrazolo-pyridine derivatives generally exhibit higher binding affinity due to extended conjugation .
Structural and Pharmacokinetic Comparison Table
Biological Activity
4-Chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, focusing on its anticancer properties and other pharmacological effects.
- Molecular Formula : C21H17ClN4O
- Molecular Weight : 376.8 g/mol
- CAS Number : 941885-60-5
The compound belongs to the pyrazolopyridine family and exhibits a unique structural composition that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with aniline derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3) under reflux conditions.
Anticancer Properties
Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold demonstrate significant anticancer activity. The following table summarizes findings related to the antiproliferative effects of this compound against various cancer cell lines:
The compound has shown selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential.
Other Biological Activities
In addition to its anticancer properties, this compound exhibits antibacterial and anti-inflammatory activities. Studies have indicated that it can inhibit important enzymes such as phosphodiesterase and neutrophil elastase, contributing to its broader pharmacological profile .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Inhibition of Cell Proliferation : The compound disrupts critical signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : It promotes programmed cell death through intrinsic apoptotic pathways.
- Targeting Tubulin Polymerization : By interfering with microtubule dynamics, it affects mitotic spindle formation during cell division.
Case Studies
Recent studies have evaluated the in vivo efficacy of this compound in animal models. For instance:
Q & A
Q. How should researchers design experiments to validate mechanistic hypotheses for observed bioactivity?
- Methodology :
- Gene Knockdown : siRNA targeting putative kinases (e.g., CDK2) to confirm pathway involvement.
- Western Blotting : Monitor phosphorylation levels of downstream targets (e.g., Rb protein).
- Metabolomics : LC-MS-based profiling to identify altered metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
